Hydroxy-PEG7-DBCO

Bioconjugation Linker Design SPAAC

Hydroxy-PEG7-DBCO is a heterobifunctional polyethylene glycol (PEG) derivative that integrates a terminal primary hydroxyl group with a dibenzocyclooctyne (DBCO) moiety, linked by a discrete hepta(ethylene glycol) spacer (PEG7). This compound is a key reagent for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, designed for the efficient and bioorthogonal conjugation of biomolecules in aqueous environments without the cytotoxic copper catalysts required for traditional click reactions.

Molecular Formula C35H48N2O10
Molecular Weight 656.8 g/mol
Cat. No. B15338132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG7-DBCO
Molecular FormulaC35H48N2O10
Molecular Weight656.8 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C35H48N2O10/c38-14-16-42-18-20-44-22-24-46-26-28-47-27-25-45-23-21-43-19-17-41-15-13-36-34(39)11-12-35(40)37-29-32-7-2-1-5-30(32)9-10-31-6-3-4-8-33(31)37/h1-8,38H,11-29H2,(H,36,39)
InChIKeyZCAHYYUKLBROSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy-PEG7-DBCO: A Heterobifunctional PEG Linker for Copper-Free Click Bioconjugation


Hydroxy-PEG7-DBCO is a heterobifunctional polyethylene glycol (PEG) derivative that integrates a terminal primary hydroxyl group with a dibenzocyclooctyne (DBCO) moiety, linked by a discrete hepta(ethylene glycol) spacer (PEG7) [1]. This compound is a key reagent for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, designed for the efficient and bioorthogonal conjugation of biomolecules in aqueous environments without the cytotoxic copper catalysts required for traditional click reactions . The PEG7 spacer enhances aqueous solubility and reduces steric hindrance, while the hydroxyl group offers a versatile handle for further functionalization .

Why Generic Substitution of Hydroxy-PEG7-DBCO with Other DBCO-PEGn Linkers Can Compromise Experimental Outcomes


Substituting Hydroxy-PEG7-DBCO with a generic DBCO-PEGn linker can introduce significant variability in critical bioconjugation parameters. The precise length of the PEG spacer, the identity of the terminal functional group, and the overall purity of the reagent are not standardized across all DBCO derivatives . For instance, a shorter PEG chain (e.g., PEG4) may fail to provide sufficient aqueous solubility or the necessary steric relief for efficient conjugation to sterically hindered biomolecules, while a much longer chain could introduce unwanted flexibility or complicate purification . Similarly, the terminal hydroxyl group provides a distinct, orthogonal reactive handle compared to amines or carboxylic acids, enabling specific downstream modifications that are not possible with alternative end-groups . Therefore, direct substitution without accounting for these molecular-level differences can lead to inconsistent conjugation efficiencies, altered pharmacokinetic profiles in drug delivery applications, and ultimately, irreproducible scientific results [1].

Hydroxy-PEG7-DBCO Evidence Guide: Quantified Differentiation Against DBCO-PEGn Analogs


Optimized PEG7 Spacer Balances Hydrophilicity vs. Flexibility: LogP and Rotatable Bond Comparison

Hydroxy-PEG7-DBCO demonstrates a computed XLogP3 value of 0.3, which is significantly more hydrophilic than shorter-chain DBCO-PEG analogs like DBCO-PEG1 (LogP 1.4) . This enhanced hydrophilicity, derived from the PEG7 chain, is critical for maintaining solubility and minimizing non-specific binding in aqueous biological assays, a common limitation of more hydrophobic linkers .

Bioconjugation Linker Design SPAAC

SPAAC Kinetics: DBCO Moiety Enables Copper-Free Click with Rate Constants (k ≈ 10³ M⁻¹s⁻¹)

The DBCO group in Hydroxy-PEG7-DBCO enables bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) without a copper catalyst. The second-order rate constant for DBCO-azide cycloadditions is consistently reported to be in the range of k ≈ 10³ M⁻¹s⁻¹, a class-level inference for DBCO-PEG derivatives [1]. This represents a substantial acceleration over non-strained alkynes and enables rapid conjugation under physiological conditions, while avoiding the cytotoxicity of copper catalysts required for CuAAC .

SPAAC Click Chemistry Kinetics

Hydroxyl Functional Handle Enables Orthogonal Chemistry for Advanced Conjugation Strategies

Unlike monofunctional DBCO reagents or those with more labile groups (e.g., NHS esters), the terminal primary hydroxyl on Hydroxy-PEG7-DBCO provides a stable, orthogonal handle for a wide range of secondary modifications after the initial click reaction [1]. This enables a modular approach where the DBCO is first clicked to an azide-tagged payload, and the hydroxyl is subsequently activated (e.g., with DSC or CDI) for conjugation to another biomolecule or surface, offering a defined two-step assembly strategy not possible with DBCO-amine or DBCO-acid derivatives without cross-reactivity .

Functionalization Bioconjugation ADC Linker

High Purity (≥98%) Reduces Experimental Variability in Quantitative Assays

Vendor specifications and Certificates of Analysis (CoA) for Hydroxy-PEG7-DBCO consistently report purity levels of ≥98% as determined by HPLC [1][2]. This level of purity, often accompanied by ¹H NMR and mass confirmation, minimizes the impact of batch-to-batch variability and unknown contaminants on critical assay outcomes, such as fluorescence polarization, FRET efficiency, or in vivo pharmacokinetics. While lower purity grades (e.g., 95%) may be acceptable for some applications, the 98% standard is preferred for demanding quantitative and translational research [2].

Purity Quality Control Reproducibility

Synthesis with High Yield (>90%) Suggests Reliable Commercial Supply

A patent describing the synthesis of DBCO-modified PEG linkers, including those with terminal hydroxyl groups, claims a final product yield of greater than 90% under mild reaction conditions [1]. While this data is from a broader class of DBCO-PEGs, it provides class-level evidence that the synthesis of Hydroxy-PEG7-DBCO is both efficient and robust. This contrasts with more complex or low-yielding linker syntheses, which can result in higher costs and limited commercial availability.

Synthesis Scalability Procurement

Optimal Application Scenarios for Hydroxy-PEG7-DBCO Based on Empirical Evidence


Site-Specific Antibody-Drug Conjugate (ADC) Assembly via Two-Step Orthogonal Conjugation

Hydroxy-PEG7-DBCO is ideally suited for constructing homogeneous ADCs where a payload must be attached at a defined distance from the antibody. In a two-step process, the DBCO group first undergoes SPAAC with an azide-modified antibody . The terminal hydroxyl is then activated (e.g., to a carbonate) for reaction with a drug-linker containing a free amine, providing precise control over the drug-to-antibody ratio (DAR) and linker geometry [1]. The PEG7 spacer provides optimal solubility and reduces aggregation of the hydrophobic drug-antibody conjugate .

Functionalization of Nanoparticles for Targeted Drug Delivery and Diagnostics

The compound is a premier choice for modifying the surface of nanoparticles (e.g., liposomes, polymeric NPs, or silica NPs). The DBCO can be clicked to azide-functionalized targeting ligands (e.g., peptides, antibodies), while the hydroxyl group can be used to attach polyethylene glycol (PEG) chains for 'stealth' properties or to conjugate fluorescent dyes for tracking . The hydrophilic PEG7 linker ensures the nanoparticles remain well-dispersed in biological fluids, minimizing opsonization and improving circulation time [1].

Construction of Hydrogels with Tunable Mechanical Properties for 3D Cell Culture

For creating bioinspired 3D cell culture matrices, Hydroxy-PEG7-DBCO can be used as a heterobifunctional crosslinker. Its DBCO group reacts rapidly with an azide-modified polymer backbone (e.g., 4-arm PEG-azide) to form a network via SPAAC, while the hydroxyl group can be subsequently modified with cell-adhesive peptides (e.g., RGD) . The defined PEG7 length provides a consistent mesh size and elasticity, which is critical for controlling stem cell differentiation and tissue morphogenesis studies [1].

Bioconjugation of Sensitive Biomolecules (Proteins/Nucleic Acids) in Aqueous Buffers

This linker is specifically selected for labeling proteins or oligonucleotides where maintaining native structure and function is paramount. The copper-free SPAAC reaction proceeds efficiently in a wide range of biocompatible buffers (PBS, Tris, etc.) without the need for organic co-solvents or catalysts that can denature the target biomolecule . The PEG7 spacer minimizes the risk of steric hindrance, ensuring the DBCO can access a buried azide group, and the hydrophilic chain helps maintain the solubility of the final conjugate [1].

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